molecular formula C12H19NO2 B13609336 (r)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

(r)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol

Cat. No.: B13609336
M. Wt: 209.28 g/mol
InChI Key: WLRAHNSKJFGXAQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is an organic compound with a complex structure that includes a diethylamino group, a hydroxyethyl group, and a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a diethylamino group, followed by the introduction of a hydroxyethyl group through a series of reactions involving reagents such as alkyl halides and bases. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyethyl group.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, ®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Hydroxyethyl)benzonitrile: Similar in structure but with a nitrile group instead of a diethylamino group.

    ®-3-(1-Hydroxyethyl)phenol: Lacks the diethylamino group, making it less versatile in certain reactions.

    (s)-5-(Diethylamino)-2-(1-hydroxyethyl)phenol: The enantiomer of the compound, which may have different biological activities.

Uniqueness

®-5-(Diethylamino)-2-(1-hydroxyethyl)phenol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-(diethylamino)-2-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-4-13(5-2)10-6-7-11(9(3)14)12(15)8-10/h6-9,14-15H,4-5H2,1-3H3/t9-/m1/s1

InChI Key

WLRAHNSKJFGXAQ-SECBINFHSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)[C@@H](C)O)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(C)O)O

Origin of Product

United States

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